Cas no 4436-23-1 (2-Phenyloxetane)
2-Phenyloxetane Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyloxetane
- 1,2-oxaphospholane
- 1,2-Oxaphospholane,2-phenyl
- 2-phenyl-[1,2]oxaphospholane
- 2-Phenyl-1,2-oxaphospholan
- 2-phenyl-2-phenyl-1,2-oxaphospholane
- 2-phenyloxatane
- 2-phenyl-oxetane
- dl-2-phenyloxetane
- phenyl-2 oxaphospholane-1,2
- phenyl-2 oxetanne
- phenyl-2-oxetane
- SCHEMBL1195857
- BS-49833
- MFCD18909301
- AKOS015907583
- F74489
- DB-003326
- CCHJOAVOTFFIMP-UHFFFAOYSA-N
- 4436-23-1
-
- Inchi: 1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2
- InChI Key: CCHJOAVOTFFIMP-UHFFFAOYSA-N
- SMILES: O1CCC1C1C=CC=CC=1
Computed Properties
- Exact Mass: 134.07300
- Monoisotopic Mass: 134.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23000
- LogP: 2.14800
2-Phenyloxetane Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Phenyloxetane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019117596-1g |
2-Phenyloxetane |
4436-23-1 | 95% | 1g |
$582.08 | 2023-09-01 | |
| Chemenu | CM200567-1g |
2-phenyloxetane |
4436-23-1 | 95% | 1g |
$631 | 2021-08-05 | |
| Ambeed | A294621-100mg |
2-Phenyloxetane |
4436-23-1 | 95+% | 100mg |
$63.0 | 2025-02-21 | |
| Ambeed | A294621-250mg |
2-Phenyloxetane |
4436-23-1 | 95+% | 250mg |
$120.0 | 2025-02-21 | |
| Ambeed | A294621-1g |
2-Phenyloxetane |
4436-23-1 | 95+% | 1g |
$438.0 | 2025-02-21 | |
| Chemenu | CM200567-250mg |
2-phenyloxetane |
4436-23-1 | 95% | 250mg |
$175 | 2024-07-16 | |
| Chemenu | CM200567-1g |
2-phenyloxetane |
4436-23-1 | 95% | 1g |
$526 | 2024-07-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639227-100mg |
2-Phenyloxetane |
4436-23-1 | 98% | 100mg |
¥1183.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639227-250mg |
2-Phenyloxetane |
4436-23-1 | 98% | 250mg |
¥1743.00 | 2024-05-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639227-1g |
2-Phenyloxetane |
4436-23-1 | 98% | 1g |
¥4569.00 | 2024-05-13 |
2-Phenyloxetane Suppliers
2-Phenyloxetane Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Phenyloxetane
Recent Advances in the Application of 2-Phenyloxetane (CAS: 4436-23-1) in Chemical Biology and Pharmaceutical Research
2-Phenyloxetane (CAS: 4436-23-1) has emerged as a versatile scaffold in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role as a bioisostere for traditional aromatic rings, offering improved metabolic stability and reduced toxicity. This research brief synthesizes the latest findings on the synthesis, functionalization, and biological evaluation of 2-Phenyloxetane derivatives, with a focus on their applications in drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-Phenyloxetane into kinase inhibitors, resulting in compounds with enhanced selectivity and pharmacokinetic profiles. The researchers utilized a novel asymmetric synthesis approach to access enantiomerically pure 2-Phenyloxetane derivatives, which showed significant improvement in target engagement compared to their phenyl-containing counterparts. Molecular dynamics simulations revealed that the oxetane ring's constrained geometry contributes to optimal binding pocket interactions.
In the field of antibiotic development, 2-Phenyloxetane has shown promise as a building block for novel β-lactamase-resistant antibiotics. A recent Nature Communications article reported the design of 2-Phenyloxetane-containing cephalosporin analogs that maintain activity against extended-spectrum β-lactamase (ESBL) producing bacteria. The oxetane ring's strain energy was found to contribute to the irreversible acylation of the β-lactamase active site, overcoming a major resistance mechanism in Gram-negative pathogens.
The compound's application in CNS drug discovery has also gained attention. Research published in ACS Chemical Neuroscience demonstrated that 2-Phenyloxetane derivatives can effectively cross the blood-brain barrier while maintaining desirable physicochemical properties. This is attributed to the oxetane's balanced lipophilicity and hydrogen bonding capacity, making it particularly valuable for developing neuroactive compounds with improved safety profiles.
From a synthetic chemistry perspective, recent advances in photoredox catalysis have enabled more efficient routes to 2-Phenyloxetane derivatives. A 2024 Angewandte Chemie paper described a visible-light-mediated [2+2] cycloaddition protocol that allows for the direct functionalization of the oxetane ring under mild conditions. This methodology has significantly expanded the accessible chemical space around the 2-Phenyloxetane core, facilitating structure-activity relationship studies.
Looking forward, the unique properties of 2-Phenyloxetane position it as a key structural motif in fragment-based drug discovery and PROTAC design. Its combination of three-dimensionality, metabolic stability, and synthetic accessibility makes it particularly attractive for addressing challenging drug targets. Ongoing research is exploring its potential in covalent inhibitor design and as a component of targeted protein degraders, suggesting that the applications of this versatile scaffold will continue to expand in pharmaceutical research.
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